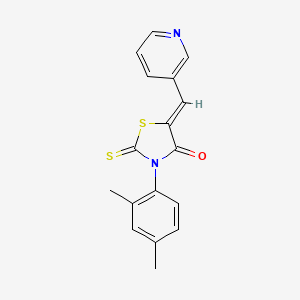
(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H14N2OS2 and its molecular weight is 326.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is notable for its diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article aims to summarize the biological activity of this specific compound based on recent research findings.
Structure and Synthesis
The structure of the compound features a thiazolidinone core with a thioxo group and various aromatic substituents. The synthesis typically involves multicomponent reactions that combine different reactants to yield the desired product efficiently. For example, reactions involving aldehydes and thioketones are common in generating thiazolidinone derivatives.
Anticancer Activity
Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. Compounds within this class have shown significant cytotoxic effects against various cancer cell lines. For instance, structural modifications can enhance their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound in focus has been evaluated for its anticancer activity through in vitro assays against several cancer types, demonstrating promising results.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.2 | Induction of apoptosis |
| This compound | MCF-7 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
Thiazolidinone derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolidinones have also been documented. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. The specific compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro.
Case Studies
- Anticancer Study : A study conducted on various thiazolidinone derivatives found that those with pyridine substitutions exhibited enhanced anticancer activity compared to their counterparts without such groups. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy.
- Antimicrobial Evaluation : Another research effort highlighted the broad-spectrum antimicrobial activity of thiazolidinones, where the tested compound showed significant inhibition against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is influenced significantly by their substituents. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in potency and selectivity for biological targets. For instance:
- Aromatic substituents can enhance lipophilicity and cellular uptake.
- Thioxo groups contribute to increased reactivity towards biological targets.
Propiedades
IUPAC Name |
(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-5-6-14(12(2)8-11)19-16(20)15(22-17(19)21)9-13-4-3-7-18-10-13/h3-10H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWMTAKYRJGWJF-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














